molecular formula C6H5BrFN B575051 2-Bromo-6-fluoro-4-methylpyridine CAS No. 180608-37-1

2-Bromo-6-fluoro-4-methylpyridine

Cat. No. B575051
CAS RN: 180608-37-1
M. Wt: 190.015
InChI Key: CIDWWTCSJWQJQR-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5BrFN. It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI key CIDWWTCSJWQJQR-UHFFFAOYSA-N . The SMILES representation is CC1=CC(F)=NC(Br)=C1 .


Chemical Reactions Analysis

This compound is used as a starting material in various chemical reactions. For example, it is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.01 . It is slightly soluble in water . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 230.8±35.0 °C at 760 mmHg, and a flash point of 93.4±25.9 °C .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially be involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.

Pharmacokinetics

Some properties such as gastrointestinal absorption, blood-brain barrier permeability, and lipophilicity have been calculated . It’s suggested that this compound has high gastrointestinal absorption and is blood-brain barrier permeant .

Result of Action

As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.

Action Environment

The action of 2-Bromo-6-fluoro-4-methylpyridine can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents to maintain its stability and efficacy.

Advantages and Limitations for Lab Experiments

2-Bromo-6-fluoro-4-methylpyridine has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. Additionally, it is a low-cost reagent that can be used in a variety of reactions. The main limitation of this compound is that it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for 2-Bromo-6-fluoro-4-methylpyridine. It could be used as a starting material for the synthesis of more complex heterocyclic compounds. Additionally, it could be used in the synthesis of polymers and other materials for industrial applications. It could also be used in the synthesis of drug molecules, as it is a relatively inexpensive reagent. Finally, it could be used as a reagent in organic synthesis to form a variety of substitution and addition reactions.

Synthesis Methods

2-Bromo-6-fluoro-4-methylpyridine is synthesized by the reaction of 4-methylpyridine with bromine and fluorine. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane. The reaction is highly exothermic and typically requires cooling to prevent the reaction from becoming uncontrollable.

Scientific Research Applications

2-Bromo-6-fluoro-4-methylpyridine is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of other heterocyclic compounds. It is also used in pharmaceutical research as a starting material for the synthesis of drug molecules. Additionally, this compound is used in the synthesis of polymers and other materials for industrial applications.

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-6-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDWWTCSJWQJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652051
Record name 2-Bromo-6-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180608-37-1
Record name 2-Bromo-6-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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